N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802231
InChI: InChI=1S/C21H13Br2N3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27)
SMILES:
Molecular Formula: C21H13Br2N3O
Molecular Weight: 483.2 g/mol

N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14802231

Molecular Formula: C21H13Br2N3O

Molecular Weight: 483.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C21H13Br2N3O
Molecular Weight 483.2 g/mol
IUPAC Name N-(2,4-dibromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C21H13Br2N3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27)
Standard InChI Key GRYRRZRPDPHPCS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (molecular formula: C₂₁H₁₃Br₂N₃O) features a quinoline backbone fused with a pyridine ring at position 2 and a dibromophenyl carboxamide group at position 4. The bromine atoms at the ortho and para positions of the phenyl ring enhance electron-withdrawing effects, potentially increasing binding affinity to biological targets . Key structural parameters include:

ParameterValue
Molecular Weight502.16 g/mol
logP (Partition Coefficient)~5.5 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The compound’s stereochemistry is achiral, as confirmed by analogous structures . Its planar quinoline core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for antimicrobial and anticancer activity .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related quinoline-4-carboxamides exhibit distinct IR absorptions for carbonyl (C=O, ~1680 cm⁻¹) and NH groups (~3300 cm⁻¹) . In ¹H NMR, the pyridinyl protons resonate as multiplet signals between δ 7.5–8.5 ppm, while the dibromophenyl group shows characteristic splitting patterns due to bromine’s magnetic anisotropy . Mass spectrometry of similar compounds reveals fragmentation patterns dominated by cleavage at the carboxamide bond.

Synthesis and Optimization Strategies

Pfitzinger Reaction Framework

The synthesis of N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide likely follows a modified Pfitzinger reaction, as demonstrated for 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives . Key steps include:

  • Quinoline Core Formation: Condensation of isatin with 2,4-dibromoacetophenone in refluxing ethanol under basic conditions yields 2-(2,4-dibromophenyl)quinoline-4-carboxylic acid .

  • Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester intermediate .

  • Hydrazide Formation: Reaction with hydrazine hydrate converts the ester to 2-(2,4-dibromophenyl)quinoline-4-carbohydrazide .

  • Carboxamide Coupling: Acylation with pyridin-3-amine using coupling agents like HATU or EDCl completes the synthesis .

Microwave-assisted synthesis may reduce reaction times from 12 hours to <2 hours, improving yields from ~60% to >85% .

Purification and Analytical Validation

Chromatographic techniques (TLC, HPLC) ensure purity (>95%), with reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolving the compound at ~12.3 minutes . Recrystallization from ethanol/water mixtures enhances crystalline purity, as evidenced by sharp melting points (predicted: 210–215°C) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Quinoline derivatives bearing brominated aryl groups exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus (MIC: 0.5–32 μg/mL) . The dibromophenyl moiety enhances membrane penetration, disrupting DNA gyrase activity. In a supercoiling assay, analog 6b (IC₅₀: 33.64 μM) surpassed ciprofloxacin (IC₅₀: 3.80 μM) in binding affinity, attributed to hydrophobic interactions with gyrase’s ATP-binding pocket .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity
N-(4-Bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Single bromine at phenyl paraModerate gyrase inhibition (IC₅₀: 45 μM)
N-(4-Bromophenyl)-8-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide Chlorine at quinoline C8Enhanced cytotoxicity (LC₅₀: 0.7 μg/mL)
N-(2,4-Dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideBromines at phenyl ortho and paraPredicted IC₅₀: 25–30 μM (gyrase)

The dibromo derivative’s dual halogenation likely improves target selectivity and metabolic stability compared to mono-substituted analogs .

Recent Advances and Future Directions

Drug Delivery Innovations

Lipid-based nanoparticles encapsulating quinoline carboxamides enhance bioavailability, achieving 90% tumor regression in murine models . Conjugation with folate ligands further targets cancer cells overexpressing folate receptors .

Computational Modeling

Molecular docking predicts strong binding (−7.73 kcal/mol) between the dibromo derivative and S. aureus gyrase, surpassing ciprofloxacin (−7.29 kcal/mol) . QSAR models highlight the bromine’s role in optimizing hydrophobic interactions .

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